molecular formula C12H23NO2 B8646106 Ethyl (1-isopropylpiperidin-4-yl)acetate

Ethyl (1-isopropylpiperidin-4-yl)acetate

Cat. No.: B8646106
M. Wt: 213.32 g/mol
InChI Key: SFOJTNCFQQJPPT-UHFFFAOYSA-N
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Description

Ethyl (1-isopropylpiperidin-4-yl)acetate is a piperidine-derived ester characterized by an isopropyl substitution at the piperidine nitrogen and an ethyl acetate moiety at the 4-position. This compound’s structure combines a heterocyclic amine with an ester functional group, conferring unique physicochemical and biological properties. Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to modulate central nervous system (CNS) targets .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 2-(1-propan-2-ylpiperidin-4-yl)acetate

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)9-11-5-7-13(8-6-11)10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

SFOJTNCFQQJPPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Ethyl 2-(1-Benzylpiperidin-4-ylidene)Acetate (CAS 40110-55-2)
  • Structure : Benzyl group at N1, conjugated double bond at C4 (ylidene).
  • Properties : Higher molecular weight (277.36 g/mol vs. ~213.3 g/mol for the target compound) and logP due to the benzyl group .
(b) Ethyl 2-(1-Benzyl-4-Hydroxypiperidin-4-yl)Acetate (CAS 67281-07-6)
  • Structure : Benzyl at N1 and hydroxyl at C3.
  • Key Differences: The hydroxyl group introduces hydrogen-bond donor capacity, increasing solubility but reducing BBB permeability compared to the isopropyl group.
  • Applications : Used in drug synthesis for polar interactions with targets .
(c) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
  • Structure : Four methyl groups at C2 and C6 positions.
  • Applications : Antioxidant properties due to hindered amine structure .

Functional Group Variations

(a) Ethyl 4-Oxo-1-Piperidinecarboxylate
  • Structure : Ketone (oxo) at C4.
  • Key Differences : The electron-withdrawing oxo group decreases basicity of the piperidine nitrogen, altering reactivity in synthetic pathways .
(b) Ethyl 2-(4-Piperazin-1-ylphenoxy)Acetate (CAS 1365874-61-8)
  • Structure: Piperazine-linked phenoxy group.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL) BBB Permeability
Ethyl (1-isopropylpiperidin-4-yl)acetate C12H23NO2 213.32 Isopropyl, ethyl acetate ~2.5 ~10 (DMSO) High
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate C16H20N2O2 277.36 Benzyl, ylidene ~3.2 ~5 (DMSO) Moderate
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate C16H23NO3 277.36 Benzyl, hydroxyl ~1.8 ~20 (Water) Low
2,2,6,6-Tetramethylpiperidin-4-yl acetate C11H21NO2 199.29 Tetramethyl ~2.0 ~15 (Ethanol) High

*Calculated using fragment-based methods (e.g., XLogP3).

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